Rabeprazole-d4 - 934295-48-4

Rabeprazole-d4

Catalog Number: EVT-1479235
CAS Number: 934295-48-4
Molecular Formula: C18H17N3O3SD4
Molecular Weight: 363.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The dopamine D4 receptor (DRD4) belongs to the D2-like family of dopamine receptors, a group of G protein-coupled receptors involved in various neurological and physiological processes. [, , , ] This receptor subtype is primarily found in the prefrontal cortex, hippocampus, amygdala, and mesolimbic system, brain regions associated with cognition, emotion, and reward. [, , , ] DRD4 is of particular interest to researchers due to its polymorphic nature, particularly the variable number tandem repeat (VNTR) polymorphism in exon III, which has been linked to individual differences in personality traits, behavioral tendencies, and susceptibility to neuropsychiatric disorders like attention-deficit hyperactivity disorder (ADHD) and schizophrenia. [, , , , , ]

Rabeprazole

Compound Description: Rabeprazole is a proton pump inhibitor (PPI) widely used to treat acid-related diseases like peptic ulcers and gastroesophageal reflux disease (GERD). [, , ] It works by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells, reducing gastric acid secretion. [, ] Rabeprazole is metabolized primarily via non-enzymatic pathways, distinguishing it from other PPIs. []

Relevance: Rabeprazole is the parent compound of Rabeprazole D4. Rabeprazole D4 is a deuterated form of rabeprazole, meaning that specific hydrogen atoms in the Rabeprazole molecule are replaced with deuterium isotopes. This isotopic substitution does not significantly alter the chemical structure or pharmacological activity but can be helpful in pharmacokinetic studies and metabolic fate investigations. []

Lansoprazole

Compound Description: Lansoprazole is another PPI used to treat similar conditions as Rabeprazole, including GERD and peptic ulcers. [, ] Like Rabeprazole, it also acts by inhibiting the H+/K+-ATPase pump in gastric parietal cells. []

Relevance: Lansoprazole shares a similar chemical structure and mechanism of action with Rabeprazole. [, ] Both belong to the benzimidazole class of PPIs and contain a substituted pyridine ring. The primary difference lies in the substituent at the benzimidazole ring's 5-position, affecting their pharmacokinetic profiles and metabolic pathways. []

Pantoprazole

Compound Description: Pantoprazole, like Rabeprazole and Lansoprazole, belongs to the PPI drug class. It effectively reduces gastric acid secretion by inhibiting the H+/K+-ATPase pumps in parietal cells. [] Pantoprazole is commonly prescribed for GERD, peptic ulcers, and Zollinger-Ellison syndrome. []

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of omeprazole, another PPI used to treat similar conditions as Rabeprazole. [, ] Like other PPIs, it targets the H+/K+-ATPase pump, inhibiting gastric acid production. [] Esomeprazole is often used for GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. []

Relevance: While Esomeprazole and Rabeprazole are both PPIs with similar therapeutic applications, [, ] they exhibit structural differences. Esomeprazole is a single enantiomer of omeprazole, whereas Rabeprazole is a racemic mixture. [] Nevertheless, both drugs bind to and inhibit the H+/K+-ATPase pump in gastric parietal cells, leading to reduced gastric acid secretion. [, ]

Vonoprazan

Compound Description: Vonoprazan represents a new class of acid suppressants called potassium-competitive acid blockers (PCABs). [] Unlike PPIs, which inhibit the final step of acid secretion by irreversibly binding to the proton pump, Vonoprazan competitively binds to the potassium-binding site of H+/K+-ATPase, providing reversible inhibition of acid secretion. [, ] This difference in mechanism of action can lead to faster onset and longer duration of acid suppression compared with PPIs. [, ]

Relevance: While structurally distinct from Rabeprazole, Vonoprazan shares a similar therapeutic target in the H+/K+-ATPase pump, albeit through a different mechanism of action. [, ] Both drugs effectively reduce gastric acid secretion and are used to treat acid-related conditions like GERD and peptic ulcers. [, ] Vonoprazan's distinct mechanism of action and potential advantages over PPIs make it a relevant compound for comparison with Rabeprazole in terms of efficacy and safety. [, ]

Overview

Rabeprazole-d4 is a deuterated analog of Rabeprazole, a proton pump inhibitor primarily used in the treatment of gastroesophageal reflux disease and peptic ulcers. The introduction of deuterium atoms in Rabeprazole-d4 enhances its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications. The compound is classified as a pharmaceutical agent within the broader category of benzimidazole derivatives, specifically designed to inhibit gastric acid secretion.

Source

Rabeprazole-d4 is synthesized through specific chemical methods that incorporate deuterium into the Rabeprazole molecule. This compound is often used in research settings to study drug metabolism and pharmacokinetics.

Classification
  • Chemical Class: Benzimidazole derivative
  • Pharmaceutical Class: Proton pump inhibitor
  • CAS Number: 934295-48-4
Synthesis Analysis

The synthesis of Rabeprazole-d4 involves several steps that utilize advanced organic chemistry techniques. One notable method includes:

  1. Starting Materials: The synthesis begins with 2-mercaptobenzimidazole and 3-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine.
  2. Reaction Mechanism: An SN1 reaction occurs, forming a sulfide compound.
  3. Oxidation Step: The sulfide compound is subjected to oxidation using an excess oxidizing agent, leading to the formation of an oxide intermediate.
  4. Reduction Step: Finally, this oxide is reduced in the presence of an acid and a reductive agent to yield Rabeprazole-d4.

This multi-step synthesis has been refined to improve yield and purity, addressing challenges such as side reactions and by-product formation during the oxidation process .

Molecular Structure Analysis

Rabeprazole-d4 retains the core structure of Rabeprazole but incorporates deuterium atoms at specific positions, which can be identified through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Structural Data

  • Molecular Formula: C17H18D4N3O3S
  • Molecular Weight: Approximately 329.46 g/mol
  • Key Functional Groups: Benzimidazole ring, sulfoxide group, and propoxy side chain.

The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, which can be critical in pharmacokinetic studies.

Chemical Reactions Analysis

Rabeprazole-d4 participates in various chemical reactions typical for proton pump inhibitors, including:

  1. Acid-Base Reactions: As a weak base, it can interact with gastric acid.
  2. Reductive Metabolism: It undergoes metabolic transformations in the liver, where thioether metabolites are formed .
  3. Chiral Inversion: The compound may exhibit chiral inversion during metabolism, affecting its pharmacological activity.

These reactions are essential for understanding its behavior in biological systems and optimizing its therapeutic efficacy.

Mechanism of Action

Rabeprazole-d4 functions by irreversibly inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.

Process Details

  1. Binding: Rabeprazole-d4 binds covalently to cysteine residues on the proton pump.
  2. Inhibition: This binding prevents the final step of gastric acid production.
  3. Duration of Action: The effects can last up to 24 hours, making it effective for once-daily dosing.

The pharmacokinetic profile is enhanced by deuteration, which may lead to improved stability and bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Analytical methods like high-performance liquid chromatography (HPLC) are used to assess purity and stability over time .

Applications

Rabeprazole-d4 serves several important roles in scientific research:

  1. Metabolism Studies: Used as a reference standard in studies examining drug metabolism pathways.
  2. Pharmacokinetic Research: Helps in understanding how modifications affect drug absorption and elimination.
  3. Quality Control: Utilized in pharmaceutical development for method validation and quality assurance processes .

The unique properties of Rabeprazole-d4 make it an invaluable tool for researchers exploring the intricacies of drug action and metabolism within biological systems.

Properties

CAS Number

934295-48-4

Product Name

Rabeprazole-d4

IUPAC Name

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H17N3O3SD4

Molecular Weight

363.47

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Synonyms

2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4; (±)-Rabeprazole-d4; 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d4; 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole-d4; 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]benzimidazole-d4; 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole;-d4 Habeprazole-d4; LY 307640-d4; Newprazole-d4; Pariets-d4; Rabeloc-d4; Rabemax-d4; Rabiral-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.